Dibenzyl 3-oxobutan-2-yl phosphate
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Overview
Description
Dibenzyl 3-oxobutan-2-yl phosphate is an organic compound with the molecular formula C18H21O5P It is a phosphate ester that features a 3-oxobutan-2-yl group bonded to a dibenzyl phosphate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dibenzyl 3-oxobutan-2-yl phosphate typically involves the reaction of dibenzyl phosphate with a suitable 3-oxobutan-2-yl precursor under controlled conditions. One common method involves the use of dibenzyl phosphate and 3-oxobutan-2-one in the presence of a catalyst such as 1,3-dicyclohexylcarbodiimide (DCC) in an organic solvent like isopropyl acetate . The reaction is carried out under an inert atmosphere, such as argon, and at low temperatures to ensure the stability of the intermediates and the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with careful control of reaction conditions and purification steps to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Dibenzyl 3-oxobutan-2-yl phosphate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphates with higher oxidation states.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming dibenzyl 3-hydroxybutan-2-yl phosphate.
Substitution: Nucleophilic substitution reactions can replace the dibenzyl groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like alkoxides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Higher oxidation state phosphates.
Reduction: Dibenzyl 3-hydroxybutan-2-yl phosphate.
Substitution: Various substituted phosphates depending on the nucleophile used.
Scientific Research Applications
Dibenzyl 3-oxobutan-2-yl phosphate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies involving phosphate metabolism and enzyme interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of dibenzyl 3-oxobutan-2-yl phosphate involves its interaction with molecular targets such as enzymes and receptors. The phosphate group can participate in phosphorylation reactions, while the oxobutan-2-yl group can undergo various chemical transformations. These interactions can modulate biological pathways and processes, making the compound useful in biochemical research.
Comparison with Similar Compounds
Similar Compounds
Dibenzyl phosphate: Lacks the 3-oxobutan-2-yl group, making it less versatile in certain reactions.
3-oxobutan-2-yl phosphate: Lacks the dibenzyl groups, which can affect its reactivity and applications.
Uniqueness
Dibenzyl 3-oxobutan-2-yl phosphate is unique due to the presence of both the dibenzyl and 3-oxobutan-2-yl groups. This combination allows for a wide range of chemical reactions and applications, making it a valuable compound in various fields of research and industry.
Properties
CAS No. |
131444-73-0 |
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Molecular Formula |
C18H21O5P |
Molecular Weight |
348.3 g/mol |
IUPAC Name |
dibenzyl 3-oxobutan-2-yl phosphate |
InChI |
InChI=1S/C18H21O5P/c1-15(19)16(2)23-24(20,21-13-17-9-5-3-6-10-17)22-14-18-11-7-4-8-12-18/h3-12,16H,13-14H2,1-2H3 |
InChI Key |
YMNGNTMAOPQPRG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)C)OP(=O)(OCC1=CC=CC=C1)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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